N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine
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Overview
Description
N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine: is a complex organic compound used primarily in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group may yield oxo derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a tool for studying protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other peptides and peptide derivatives with comparable structures and functional groups. Examples include:
- N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-lysyl-L-tryptophyl-L-alpha-glutamine
- N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-ornithyl-L-tryptophyl-L-alpha-glutamine
Uniqueness
N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C37H45N9O8 |
---|---|
Molecular Weight |
743.8 g/mol |
IUPAC Name |
(4S)-5-amino-4-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2R)-4-(hydroxyamino)-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H45N9O8/c38-33(50)28(13-14-32(48)49)43-36(53)30(18-25-20-42-27-9-4-3-8-26(25)27)45-35(52)29(10-5-15-41-37(39)40)44-34(51)24(19-31(47)46-54)17-21-11-12-22-6-1-2-7-23(22)16-21/h1-4,6-9,11-12,16,20,24,28-30,42,54H,5,10,13-15,17-19H2,(H2,38,50)(H,43,53)(H,44,51)(H,45,52)(H,46,47)(H,48,49)(H4,39,40,41)/t24-,28+,29+,30+/m1/s1 |
InChI Key |
BZKOMDWHRRVIDX-GKIXMTHWSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](CC(=O)NO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)NO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)N |
Origin of Product |
United States |
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